molecular formula C11H17N3O B13363230 2-(Benzyl(ethyl)amino)-N'-hydroxyacetimidamide

2-(Benzyl(ethyl)amino)-N'-hydroxyacetimidamide

Cat. No.: B13363230
M. Wt: 207.27 g/mol
InChI Key: IZVMIQDVCQAYBJ-UHFFFAOYSA-N
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Description

2-(Benzyl(ethyl)amino)-N’-hydroxyacetimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, an ethylamino group, and a hydroxyacetimidamide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(ethyl)amino)-N’-hydroxyacetimidamide typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with ethylamine to form the benzyl(ethyl)amino intermediate. This intermediate is then reacted with hydroxyacetimidamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like toluene or methanol and catalysts such as tetrabutylammonium iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(ethyl)amino)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(Benzyl(ethyl)amino)-N’-hydroxyacetimidamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyl(ethyl)amino)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analogue with a benzyl group attached to an amino group.

    Ethylamine: A basic amine with an ethyl group.

    Hydroxyacetimidamide: A compound with a hydroxy group and an imidamide moiety.

Uniqueness

2-(Benzyl(ethyl)amino)-N’-hydroxyacetimidamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various scientific and industrial uses .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

2-[benzyl(ethyl)amino]-N'-hydroxyethanimidamide

InChI

InChI=1S/C11H17N3O/c1-2-14(9-11(12)13-15)8-10-6-4-3-5-7-10/h3-7,15H,2,8-9H2,1H3,(H2,12,13)

InChI Key

IZVMIQDVCQAYBJ-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC1=CC=CC=C1)C/C(=N/O)/N

Canonical SMILES

CCN(CC1=CC=CC=C1)CC(=NO)N

Origin of Product

United States

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